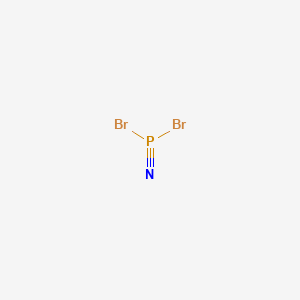

Bromophosphonitrile

Description

Properties

CAS No. |

34008-27-0 |

|---|---|

Molecular Formula |

Br2NP |

Molecular Weight |

204.79 g/mol |

IUPAC Name |

azanylidyne(dibromo)-λ5-phosphane |

InChI |

InChI=1S/Br2NP/c1-4(2)3 |

InChI Key |

CUBUDSGNDIZILB-UHFFFAOYSA-N |

Canonical SMILES |

N#P(Br)Br |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Bromophosphonitrile Compounds

Classical Preparative Routes

The traditional methods for preparing bromophosphonitriles serve as the primary entry point to this class of compounds. These routes are characterized by the reaction of simple, commercially available phosphorus and nitrogen sources.

The principal and most direct route for the synthesis of the fully brominated cyclic phosphazene trimer, (NPBr₂)₃, involves the reaction of phosphorus pentabromide (PBr₅) with ammonium (B1175870) bromide (NH₄Br). dtic.mil This reaction is analogous to the synthesis of its chlorinated counterpart. The process typically involves heating the reactants, which leads to the formation of the cyclic trimer and smaller quantities of higher cyclic oligomers.

This method is effective but can present challenges. Phosphorus pentabromide itself is a heat-sensitive solid that decomposes above 100°C to phosphorus tribromide and bromine. google.comwikipedia.org The reaction with ammonium bromide must be carefully controlled to favor the formation of the desired cyclic products. The resulting mixture often contains various cyclic species, such as (NPBr₂)₃ and (NPBr₂)₄, which may require separation. psu.edu

Table 1: Classical Synthesis of Hexabromocyclotriphosphazene (B77441)

| Reactants | Product | Key Characteristics |

| Phosphorus Pentabromide (PBr₅) | Hexabromocyclotriphosphazene ((NPBr₂)₃) | The primary method for fully brominated cyclic phosphazenes. dtic.mil |

| Ammonium Bromide (NH₄Br) | Reaction also produces higher cyclic oligomers. psu.edu |

An alternative strategy for synthesizing bromophosphonitriles is through halogen exchange reactions, starting from the more readily available and extensively studied chlorophosphonitriles. rsc.org This method leverages the reactivity of the P-Cl bond, which can be substituted by a bromide ion.

The process typically involves reacting a chlorophosphonitrile, such as hexachlorocyclotriphosphazene (N₃P₃Cl₆), with a source of bromide ions. nist.gov Reagents like potassium bromide (KBr) can be used, often in the presence of a phase-transfer catalyst such as a crown ether, to facilitate the exchange. nist.gov This approach is particularly useful for introducing bromine into an existing phosphazene ring and can be controlled to produce mixed chloro-bromo species. nist.gov However, halogen exchange reactions can sometimes be sluggish and may require high temperatures or specific solvents to proceed efficiently. google.comgoogle.com

Synthesis of Mixed Halogenophosphonitriles

The synthesis of phosphazene rings containing both bromine and other halogens, such as chlorine, has been successfully demonstrated. These mixed-halogenated compounds are valuable as they exhibit reactivities intermediate between their fully chlorinated or brominated parent compounds.

A direct synthesis method involves the reaction of bromine-containing phosphorus halides with a mixture of ammonium bromide and ammonium chloride. researchgate.net This approach has been used to prepare a series of new trimeric phosphonitrilic dihalides, including P₃N₃Cl₅Br, P₃N₃Cl₄Br₂, and P₃N₃Cl₂Br₄. researchgate.net The composition of the final product mixture can be influenced by the ratio of the starting ammonium halides.

Another route involves the partial halogen exchange of chlorophosphonitriles. By carefully controlling the stoichiometry and reaction conditions, it is possible to replace a specific number of chlorine atoms with bromine. nist.govdtic.mil Similarly, mixed bromo-fluoro phosphonitriles have been prepared, although the synthesis of fluorophosphazenes typically involves the fluorination of chlorophosphazenes using various fluorinating agents. researchgate.net

Table 2: Examples of Synthesized Mixed Halogenophosphonitriles

| Compound Formula | Synthetic Method | Reference |

| P₃N₃Cl₅Br | Reaction of bromine-containing phosphorus halides with NH₄Br and NH₄Cl | researchgate.net |

| P₃N₃Cl₄Br₂ | Reaction of bromine-containing phosphorus halides with NH₄Br and NH₄Cl | researchgate.net |

| P₃N₃Cl₂Br₄ | Reaction of bromine-containing phosphorus halides with NH₄Br and NH₄Cl | researchgate.net |

Methodological Advancements in Bromophosphonitrile Synthesis

Recent research has focused on optimizing synthetic conditions to improve the yield, purity, and stability of this compound compounds. These advancements address some of the inherent challenges associated with their preparation and handling.

The choice of solvent is critical in the synthesis of phosphazenes, influencing reaction rates, product distribution, and the ease of purification. google.com In the synthesis of phosphorus pentabromide itself, the use of an inert chlorinated aliphatic hydrocarbon solvent in which PBr₅ is insoluble allows the product to precipitate as a slurry. google.com This technique prevents the reaction mixture from solidifying and trapping unreacted starting materials, thus leading to a higher quality product. google.com

Table 3: Impact of Solvent Properties on Synthesis

| Solvent Property | Effect on Synthesis | Example |

| Inertness | Prevents side reactions with the solvent. | Chlorinated hydrocarbons for PBr₅ synthesis. google.com |

| Differential Solubility | Allows for product precipitation, driving the reaction and simplifying purification. | PBr₅ precipitates from solution, forming a manageable slurry. google.com |

| Boiling Point | Determines the reaction temperature under reflux conditions. | Chlorobenzene or tetrachloroethane for (NPCl₂)₃ synthesis. dtic.mil |

| Polarity | Influences reaction rates and the solubility of ionic intermediates. | Aprotic solvents like sulfolane (B150427) used in halogen exchange. google.comgoogle.com |

A significant challenge in working with halogenated phosphazenes, including bromophosphonitriles, is their sensitivity to moisture. dtic.mil The P-Br bond is hydrolytically unstable and readily reacts with water, leading to the decomposition of the phosphazene ring and the formation of phosphoric acid and ammonium phosphate. dtic.milyoutube.com

To mitigate this, syntheses are rigorously performed under anhydrous conditions in an inert atmosphere, such as argon or nitrogen, using Schlenk line techniques. researchgate.net Solvents must be thoroughly dried before use. Once synthesized, the this compound intermediates are often used immediately in subsequent substitution reactions to prevent degradation during storage. dtic.mil The study of the hydrolysis of related poly(dichlorophosphazene) (B1141720) shows that the degradation process is complex, involving diffusion and subsequent exchange of halogen atoms with hydroxyl ions. researchgate.net This inherent instability underscores the necessity of careful handling and strategic planning in the synthesis and application of these compounds.

Iii. Molecular Structure and Isomerism of Bromophosphonitriles

Cyclic Bromophosphonitrile Ring Systems: Trimer, Tetramer, Pentamer, and Hexamer Series

Cyclic bromophosphonitriles are composed of a ring of alternating phosphorus and nitrogen atoms. The most common and well-studied of these are the trimer (n=3), tetramer (n=4), pentamer (n=5), and hexamer (n=6). wikipedia.orgwikidoc.orgwikipedia.orgsjtu.edu.cn The synthesis of these compounds often results in a mixture of cyclic polymers, which can be challenging to separate. psu.edu For instance, reactions using phosphorus pentabromide and ammonium (B1175870) bromide can yield a mix of (NPBr₂)₃, (NPBr₂)₄, and (NPBr₂)₅. rsc.org The isolation of the hexameric species, dodecabromohexaphosphonitrile (P₆N₆Br₁₂), has also been reported. rsc.org

The ring systems of these cyclic compounds are not necessarily planar. For example, the tetrameric bromophosphazene, (NPBr₂)₄, adopts a conformation similar to the K form of its chloro-analogue, (NPCl₂)₄. liverpool.ac.uk The ten-membered ring of the pentameric chlorophosphazene, (NPCl₂)₅, has been shown to be puckered. researchgate.netacs.org The conformation of these rings is a balance of forces that include the tendency for delocalized π-bonding within the P-N skeleton.

The table below summarizes the common cyclic this compound series.

| Series (n) | Name | Molecular Formula |

| 3 | Trimer | (NPBr₂)₃ |

| 4 | Tetramer | (NPBr₂)₄ |

| 5 | Pentamer | (NPBr₂)₅ |

| 6 | Hexamer | (NPBr₂)₆ |

Configurational and Conformational Isomerism in Cyclic Bromophosphonitriles

Isomerism is a key feature of this compound chemistry. These compounds exhibit both configurational and conformational isomerism. edurev.inwashington.edu

Configurational isomers are stereoisomers that cannot be converted into one another without breaking chemical bonds. washington.edusydney.edu.au In substituted cyclic bromophosphonitriles, this often manifests as cis-trans isomerism, where substituents are located on the same (cis) or opposite (trans) sides of the ring's plane. edurev.in For example, in partially substituted bromophosphonitriles, different positional isomers are possible, leading to geminal (substituents on the same phosphorus atom) and non-geminal (substituents on different phosphorus atoms) arrangements. The reaction of mercury(II) chloride with trimeric this compound has been used to prepare non-geminally substituted chlorobromotriphosphonitriles. researchgate.netresearchgate.net

Conformational isomers (or conformers) are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. edurev.inwashington.edupearson.com Cyclic systems like bromophosphonitriles can adopt various conformations, such as chair and boat forms, especially in larger rings like the tetramer and hexamer. liverpool.ac.uklibretexts.org The flexibility of the P-N ring allows for this variety. For instance, the tetrameric ring (NPBr₂)₄ is known to be puckered. liverpool.ac.uk The interconversion between these conformations is typically rapid at room temperature. washington.edu The stability of a particular conformation is influenced by steric hindrance between the bulky bromine atoms. libretexts.org In substituted cyclohexanes, a well-studied organic analogue, substituents prefer equatorial positions to minimize steric strain, a principle that also applies to substituted phosphazene rings. libretexts.org

Structural Elucidation of Ring System Topology

Determining the precise three-dimensional structure of bromophosphonitriles requires a combination of spectroscopic and analytical techniques. du.edu.ege-bookshelf.describd.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ³¹P NMR, is a powerful tool for studying bromophosphonitriles in solution. psu.edu The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, allowing for the differentiation of phosphorus atoms in different chemical environments within the molecule. This can help distinguish between different isomers and identify the components of a mixture. For example, a mixture of solid bromophosphazenes in benzene (B151609) solution showed distinct resonances for (NPBr₂)₃, (NPBr₂)₄, and what was likely a higher cyclic polymer. psu.edu

Vibrational Spectroscopy (Infrared and Raman) provides information about the functional groups and the symmetry of the molecule. du.edu.eg The vibrational spectra of pentameric this compound have been studied to understand its structure. acs.org

Iv. Advanced Spectroscopic Characterization of Bromophosphonitriles

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of bromophosphonitriles by analyzing their fragmentation patterns under ionization.

Electron Impact (EI) ionization is a commonly employed technique in the mass spectrometry of volatile compounds like bromophosphonitriles. In this process, the sample molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺·). Due to the high energy involved, EI is considered a "hard" ionization technique, often causing the energetically unstable molecular ion to break apart into smaller, charged fragments.

The fragmentation of the molecular ion provides a unique fingerprint that is invaluable for structural elucidation. The pattern of fragmentation is dictated by the relative strengths of the chemical bonds within the molecule; weaker bonds are more likely to cleave. For cyclic bromophosphonitriles, such as hexabromocyclotriphosphazene (B77441) ((PNBr₂)₃), the initial fragmentation often involves the cleavage of a phosphorus-bromine (P-Br) bond, which is generally weaker than the bonds within the phosphazene ring.

A predominant fragmentation pathway for bromophosphonitriles is the sequential loss of bromine atoms. This is readily observed in the mass spectrum as a series of peaks separated by the mass of a bromine atom (79 or 81 Da). The isotopic signature of bromine, with two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in characteristic isotope patterns for bromine-containing fragments, which aids in their identification.

Following the initial loss of one or more bromine atoms, the resulting fragment ions can undergo further rearrangements, including ring contraction. For a six-membered ring like (PNBr₂)₃, the loss of a PnNnBr₂n-x fragment can lead to the formation of smaller, more stable cyclic or linear ions. These ring contraction mechanisms are complex and can involve the expulsion of a neutral species such as a PnNn fragment. The study of these pathways provides insight into the intrinsic stability of the phosphazene ring system.

Table 1: Hypothetical Major Fragmentation Ions for Hexabromocyclotriphosphazene ((PNBr₂)₃) under Electron Impact Mass Spectrometry

| Ion | m/z (based on ⁷⁹Br, ³¹P, ¹⁴N) | Proposed Fragmentation Step |

|---|---|---|

| [P₃N₃Br₆]⁺· | 612 | Molecular Ion |

| [P₃N₃Br₅]⁺ | 533 | Loss of ·Br |

| [P₃N₃Br₄]⁺· | 454 | Loss of Br₂ |

| [P₃N₃Br₃]⁺ | 375 | Loss of ·Br from [P₃N₃Br₄]⁺· |

| [P₂N₂Br₃]⁺ | 330 | Ring Contraction with loss of PNBr |

Note: The m/z values are simplified and based on the most abundant isotopes for clarity. The actual spectrum would show complex isotopic patterns due to bromine.

The relative abundance of different fragment ions in the mass spectrum offers clues about the stability of the PnNn cyclic systems. The observation of intense peaks corresponding to the intact phosphazene ring after the loss of all bromine atoms would suggest a high degree of stability for the bare PnNn⁺ core. Conversely, the prevalence of fragments resulting from ring cleavage indicates lower stability of the cyclic structure under the conditions of mass spectrometry. The gas-phase stability of these ions is a critical aspect of their chemistry and can be systematically studied through these fragmentation patterns.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. These methods are essential for characterizing the types of chemical bonds present in bromophosphonitriles and for differentiating between isomers.

The vibrational spectra of bromophosphonitriles are characterized by absorption bands corresponding to the stretching and bending of the P-N and P-Br bonds. The P-N bond within the phosphazene ring gives rise to strong absorption bands in the IR spectrum, typically in the region of 1200-1400 cm⁻¹. These are often referred to as the ring "breathing" modes and are a hallmark of the phosphazene cyclic structure.

The P-Br stretching vibrations occur at lower frequencies due to the heavier mass of the bromine atom and the lower bond strength compared to the P-N bond. These vibrations are typically observed in the range of 400-600 cm⁻¹. The precise position of these bands can be influenced by the ring size and the presence of other substituents.

Table 2: Typical Vibrational Frequencies for Bromophosphonitriles

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| P-N Ring Stretching | 1200 - 1400 | IR (strong), Raman (variable) |

| P-Br Stretching | 400 - 600 | IR (medium), Raman (strong) |

| Ring Deformation | Below 400 | IR and Raman |

Note: The exact frequencies can vary based on the specific compound and its physical state.

Vibrational spectroscopy is a powerful tool for distinguishing between different isomers of substituted bromophosphonitriles, such as cis-trans isomers. Isomers often exhibit distinct vibrational spectra due to differences in their molecular symmetry.

For a molecule to be IR active, a particular vibration must cause a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. In molecules with a center of symmetry, the rule of mutual exclusion may apply, meaning that vibrations that are IR active are Raman inactive, and vice versa.

Cis- and trans-isomers of a substituted bromophosphonitrile will have different symmetry elements. For example, a trans-isomer might possess a center of inversion, while a cis-isomer does not. This difference in symmetry leads to different numbers of active bands in their IR and Raman spectra. By comparing the experimental spectra with predictions from group theory, it is possible to unambiguously assign the correct isomeric structure. For instance, the trans-isomer would be expected to have a simpler IR spectrum with fewer bands compared to the less symmetric cis-isomer.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of bromophosphonitriles in solution. Both Phosphorus-31 (³¹P) and Proton (¹H) NMR provide critical data for identifying substitution patterns and analyzing isomeric purity.

With a natural abundance of 100% and a spin of ½, the ³¹P nucleus is highly suitable for NMR studies, offering a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment. wikipedia.org This sensitivity is fundamental to distinguishing between various isomers of substituted bromophosphonitriles.

The chemical shift of a phosphorus atom is influenced by the electronegativity of its substituents, bond angles, and bonding characteristics. slideshare.netnih.gov When bromine atoms on the phosphazene ring are replaced by other functional groups, positional and stereoisomers can arise.

Positional Isomerism: Substitution can occur at the same phosphorus atom (geminal) or at different phosphorus atoms (non-geminal). These distinct substitution patterns result in different electronic environments for the phosphorus nuclei. For example, in a disubstituted cyclotriphosphazene, a geminal isomer will produce a different set of signals in the ³¹P NMR spectrum compared to the non-geminal isomers. This allows for unambiguous identification of the substitution pattern.

Stereoisomerism: Non-geminal substitution can lead to the formation of cis and trans geometric isomers. These diastereomers are distinguishable by ³¹P NMR, as the spatial arrangement of the substituents affects the shielding of the phosphorus nuclei. Typically, cis isomers, where substituents are on the same side of the ring's plane, exhibit different chemical shifts—often upfield—compared to their trans counterparts.

The resulting spectra for these isomers are often complex spin systems (e.g., AB₂, AMX) which can be simulated to extract precise chemical shifts and coupling constants (J-coupling), further aiding in structural confirmation.

Table 1: Principles of Isomer Identification in Cyclophosphazenes by ³¹P NMR

| Isomer Type | Distinguishing Feature | Typical ³¹P NMR Spectral Observation |

|---|---|---|

| Positional | Geminal vs. Non-geminal substitution | Different chemical shifts and coupling patterns for P(Br)₂ and P(Br)X groups. |

| Stereo | Cis vs. Trans arrangement of substituents | Distinct chemical shifts for phosphorus atoms in different spatial environments. |

While unsubstituted bromophosphonitriles lack protons and are therefore silent in ¹H NMR spectroscopy, this technique becomes essential for characterizing derivatives where bromine atoms have been replaced by proton-bearing groups, such as amino (-NH₂), alkylamino (-NHR), or alkoxy (-OR) moieties.

The chemical shifts and coupling patterns of the protons on these substituent groups provide a wealth of structural information. Protons closer to the electronegative phosphazene ring are generally deshielded and appear at a lower field (higher ppm value). wikipedia.org

For instance, in an aminothis compound analog, the protons of the amino group would appear as a characteristic signal. If the substituent is an ethyl group (-CH₂CH₃), the methylene (B1212753) (-CH₂) protons adjacent to the ring's substituent atom (e.g., nitrogen or oxygen) would resonate at a lower field than the terminal methyl (-CH₃) protons. Furthermore, spin-spin coupling between these protons and with the phosphorus nuclei (³JPH) can provide valuable information about the connectivity and conformation of the substituent relative to the phosphazene ring.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction studies on hexabromocyclotriphosphazene, (NPBr₂)₃, have yielded detailed information about its molecular geometry. iucr.org The analysis reveals the precise distances between bonded atoms and the angles they form, which are critical for understanding the nature of the bonding within the phosphazene ring.

The P-N bonds within the ring are observed to be intermediate in length between a formal single bond and a double bond, suggesting significant π-electron delocalization. The bond angles within the ring and involving the exocyclic bromine atoms deviate from ideal tetrahedral or trigonal planar geometries, reflecting the unique electronic and steric environment of the phosphazene system. iucr.org

Table 2: Selected Mean Bond Lengths and Angles for Hexabromocyclotriphosphazene (N₃P₃Br₆) Data sourced from the refined crystal structure. iucr.org

| Bond / Angle | Measurement | Value |

| Bond Lengths | P—N | 1.576 Å |

| P—Br | 2.162 Å | |

| Bond Angles | N—P—N | 118.5° |

| P—N—P | 119.3° / 122.4° | |

| Br—P—Br | 102.1° |

While some phosphazene rings, like (NPF₂)₃, are planar, many others adopt non-planar or "puckered" conformations to relieve ring strain. chemistrytalk.orgmsu.edu X-ray diffraction is the primary method for assessing the planarity of these cyclic systems.

In the case of hexabromocyclotriphosphazene, (NPBr₂)₃, the six-membered (N-P)₃ ring is not perfectly planar. iucr.org Structural refinement has shown that it adopts a slight chair-shaped conformation. iucr.org The degree of puckering can be quantified by the deviation of the ring atoms from a least-squares plane calculated through the ring. For (NPBr₂)₃, the largest deviation of any ring atom from this plane is a mere 0.047 Å, indicating a significant but not extreme departure from planarity. iucr.org This puckering is a balance between minimizing angle strain and steric interactions between the bulky bromine substituents. iucr.orgchemistrytalk.org

V. Reaction Mechanisms and Chemical Transformations of Bromophosphonitriles

Intramolecular Dissociation and Rearrangement Pathways

Intramolecular rearrangements in phosphazene chemistry involve the migration of a substituent or a change in the ring's skeletal structure. While this area is well-documented for certain substituted phosphazenes, specific studies on the intramolecular dissociation and rearrangement of purely brominated phosphonitriles are less common. However, principles derived from related systems provide insight into potential pathways.

A notable transformation in substituted cyclophosphazenes is the thermal rearrangement of specific alkoxy-substituted derivatives into the corresponding cyclophosphazanes. rsc.orgrsc.orgrsc.org This type of reaction signifies a fundamental change from a phosphazene (P=N) to a phosphazane (P-N) structure. A proposed mechanism for such rearrangements often involves competing intramolecular and intermolecular processes. rsc.org For example, the thermolysis of N₃P₃Cl₅O(CH₂)₂OC(=O)CMe=CH₂ has been studied in detail, revealing a complex mechanism with a negative activation entropy, consistent with a constrained transition state. rsc.org While this specific rearrangement has not been documented for simple bromophosphonitriles, it illustrates the capacity of the phosphazene ring to undergo significant structural changes under thermal stress.

Skeletal rearrangements, where a ring atom is replaced, have also been observed in phosphazene-related heterocycles. These transformations, such as the conversion of aluminatophosphazenes back to phosphazenes, represent a reversible skeletal transmetalation process rather than a simple intramolecular migration. acs.org

It is also noteworthy that certain synthetic methods utilizing bromo-phosphorane reagents are valued for their resistance to the skeletal rearrangements that can plague reactions involving carbocation intermediates. manac-inc.co.jp This suggests that the P-Br bond in certain contexts can react cleanly without inducing isomerization in the substrate.

Nucleophilic Substitution Reactions at Phosphorus Centers

The most extensively studied reactions of bromophosphonitriles are nucleophilic substitutions at the phosphorus centers, where the bromine atoms act as leaving groups. The cyclic trimer, hexabromocyclotriphosphazene (B77441) (N₃P₃Br₆), readily reacts with a variety of nucleophiles, including amines, alkoxides, and organometallic reagents, to yield a range of substituted products. rsc.orgrsc.org

The reaction of N₃P₃Br₆ with ethylamine (B1201723) has been shown to produce a series of ethylamino-substituted derivatives, N₃P₃Br₆₋ₙ(NHEt)ₙ, where 'n' can be 1, 2, 4, or 6. acs.org The substitution pattern follows established mechanisms in phosphazene chemistry. Spectroscopic data, particularly ¹H NMR, indicate that the initial substitutions lead to non-geminal products (i.e., one substituent on different phosphorus atoms). acs.org This is a common pathway for many aminolysis reactions of halocyclophosphazenes. uni-due.de However, as substitution proceeds, geminal products (two substituents on the same phosphorus atom) can also form, as seen in the tetrakis-substituted derivative, N₃P₃Br₂(NHEt)₄, which possesses a geminal structure. acs.org

The reactivity of bromophosphonitriles is often compared to their chloro-analogs. While the P-Br bond is weaker than the P-Cl bond, which would suggest higher reactivity, the larger atomic radius of bromine can introduce significant steric hindrance, slowing the rate of substitution compared to hexachlorocyclotriphosphazene (N₃P₃Cl₆). rsc.org

The reaction with ethylamine can also lead to the formation of hydrogen bromide adducts, such as N₃P₃Br₂(NHEt)₄·HBr and N₃P₃(NHEt)₆·HBr. acs.org In these adducts, protonation occurs at one of the ring nitrogen atoms, highlighting the basicity of the phosphazene ring. acs.org

| Product Formula | Degree of Substitution (n) | Observed Structure |

|---|---|---|

| N₃P₃Br₅(NHEt) | 1 | Mono-substituted |

| N₃P₃Br₄(NHEt)₂ | 2 | Non-geminal |

| N₃P₃Br₂(NHEt)₄ | 4 | Geminal |

| N₃P₃(NHEt)₆ | 6 | Fully substituted |

| N₃P₃Br₂(NHEt)₄·HBr | 4 | Hydrogen Bromide Adduct |

| N₃P₃(NHEt)₆·HBr | 6 | Hydrogen Bromide Adduct |

Electrophilic Adduct Formation with Lewis Acids

The nitrogen atoms in the phosphazene ring are weakly basic and can react with strong electrophiles, such as Lewis acids. This interaction is a critical step in the Lewis acid-catalyzed ring-opening polymerization (ROP) of cyclophosphazenes. rsc.orgrsc.orgmdpi.com

While specific studies on bromophosphonitrile-Lewis acid adducts are scarce, extensive research on hexachlorocyclotriphosphazene (N₃P₃Cl₆) provides a clear model for this reactivity. The reaction of N₃P₃Cl₆ with strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃) and gallium trichloride (GaCl₃) under anaerobic conditions yields stable 1:1 neutral adducts, (NPCl₂)₃·MCl₃ (where M = Al, Ga). rsc.orgrsc.orgmdpi.comnih.gov X-ray crystallography has confirmed that in these adducts, the Lewis acid is coordinated to one of the nitrogen atoms of the phosphazene ring. rsc.orgrsc.org This coordination distorts the phosphazene ring into a slight chair conformation. rsc.org

This adduct formation is believed to be the initial step in the catalyzed ROP, which is a major route to poly(dichlorophosphazene) (B1141720), a key precursor to a vast range of poly(organophosphazenes). rsc.orgmdpi.comwikipedia.org Although Lewis acids like BCl₃ and AlCl₃ are known to catalyze the polymerization, the isolated adducts themselves are often stable at room temperature, suggesting they may not be the direct intermediates at the high temperatures required for polymerization. rsc.orgmdpi.com Given the fundamental similarity in the electronic structure of the P-N ring, bromophosphonitriles are expected to form analogous adducts with Lewis acids.

Thermal Decomposition Mechanisms and Stability Regimes

The primary thermal transformation for cyclic bromophosphonitriles, such as hexabromocyclotriphosphazene (N₃P₃Br₆), is ring-opening polymerization (ROP). wikipedia.orgnih.gov When heated in a sealed system, typically at temperatures above 200°C, the cyclic trimer converts into the long-chain linear polymer, poly(dibromophosphazene), [NPBr₂]ₙ. wikipedia.org This process is analogous to the well-known thermal ROP of N₃P₃Cl₆ to [NPCl₂]ₙ. wikipedia.org The resulting poly(dibromophosphazene) is a highly reactive, hydrolytically unstable material often referred to as "inorganic rubber," which serves as a polymeric intermediate for further nucleophilic substitution reactions to create stable poly(organophosphazenes). nih.gov

The thermal stability of N₃P₃Br₆ is somewhat higher than its chloro-analogue. The decomposition temperature for N₃P₃Br₆ is approximately 180°C, whereas N₃P₃Cl₆ decomposes around 120°C. rsc.org This increased stability is attributed to the electron-withdrawing effects of the bromine atoms. rsc.org However, thermal analysis of some highly substituted cyclophosphazenes indicates that ring-opening polymerization does not always occur, suggesting that the nature of the substituents on the phosphorus atoms plays a crucial role in the thermal behavior of the ring system. nih.gov

For more complex phosphazene polymers with organic side groups, thermal degradation is a multi-stage process that can include the decomposition of the side-chains, various thermal rearrangements, and pyrolytic cross-linking. uni-due.de

| Compound | Formula | Decomposition Temperature (°C) |

|---|---|---|

| Hexachlorocyclotriphosphazene | (NPCl₂)₃ | ~120 |

| Hexabromocyclotriphosphazene | (NPBr₂)₃ | ~180 |

Vi. Polymerization Chemistry and Derivatization Strategies

Ring-Opening Polymerization (ROP) of Cyclic Bromophosphonitriles

The primary route to high molecular weight poly(dibromophosphazene) is the ring-opening polymerization (ROP) of cyclic bromophosphonitrile trimers, most notably hexabromocyclotriphosphazene (B77441) (Br₆P₃N₃). dtic.mil This process is analogous to the well-established ROP of its chloro-counterpart, hexachlorocyclotriphosphazene. ucr.edu

The thermal ROP of hexabromocyclotriphosphazene typically requires elevated temperatures, often in the melt phase, to overcome the activation energy for ring-opening. dtic.mil The mechanism is believed to proceed via a cationic pathway, initiated by the ionization of a P-Br bond. The resulting phosphazenium cation then attacks a nitrogen atom of another cyclic monomer, propagating the chain.

It has been noted that phosphazene cyclic tetramers with halogen side groups also undergo thermal ROP, although often at a slower rate than the corresponding cyclic trimers. This is generally attributed to the lower ring strain in the tetrameric rings compared to the trimers. dtic.mil

| Monomer | Polymerization Method | Typical Conditions | Resulting Polymer |

| Hexabromocyclotriphosphazene (Br₆P₃N₃) | Thermal ROP | Melt, >100 °C | Poly(dibromophosphazene) |

This table provides a summary of the ring-opening polymerization of the primary this compound monomer.

Functionalization of this compound Monomers and Polymers

The true versatility of this compound-based materials lies in the functionalization of the poly(dibromophosphazene) chain. The phosphorus-bromine bonds are highly susceptible to nucleophilic substitution, allowing for the introduction of a vast array of organic side groups. This macromolecular substitution is the cornerstone of tailoring the properties of polyphosphazenes.

The substitution reactions are typically carried out by treating poly(dibromophosphazene) with a wide range of nucleophiles, such as alkoxides, aryloxides, and amines. slideshare.net These reactions lead to the replacement of the bromine atoms with the desired organic moieties, transforming the reactive, hydrolytically unstable poly(dibromophosphazene) into stable, functional polymers. The properties of the final polymer, including its solubility, thermal stability, and biological compatibility, are dictated by the nature of the introduced side groups.

For instance, the introduction of phenoxy groups can enhance thermal stability, while the attachment of oligo(ethylene glycol) ethers can impart hydrophilicity and biocompatibility. The high reactivity of the P-Br bond allows for a high degree of substitution, often leading to the complete replacement of all bromine atoms.

| Nucleophile | Functional Group Introduced | Potential Polymer Property |

| Sodium phenoxide | Phenoxy | Enhanced thermal stability |

| Sodium trifluoroethoxide | Trifluoroethoxy | Hydrophobicity, biocompatibility |

| Primary/Secondary Amines | Amino | Varied, can introduce further reactivity |

This table illustrates the functionalization of poly(dibromophosphazene) with various nucleophiles and the resulting potential properties of the functionalized polymer.

Synthesis of Organic-Inorganic Hybrid Phosphorus-Nitrogen Materials

The unique inorganic backbone of polyphosphazenes makes them ideal candidates for the creation of organic-inorganic hybrid materials. researchgate.netmdpi.com These materials combine the properties of both the inorganic phosphazene chain and the organic components, often resulting in synergistic effects.

One approach to synthesizing these hybrids involves the reaction of cyclic bromophosphonitriles with difunctional organic monomers. This can lead to the formation of cyclolinear or cyclomatrix polymers, where the phosphazene rings are linked by organic chains. slideshare.net

Another strategy involves the functionalization of poly(dibromophosphazene) with organic side groups that can subsequently interact with or be integrated into an inorganic matrix. For example, side groups with reactive functionalities like vinyl or allyl groups can be introduced and then polymerized or cross-linked with other organic or inorganic networks. diva-portal.org The sol-gel process is another method used, where the polymerization of metal alkoxides occurs in the presence of a functionalized polyphosphazene, leading to an interpenetrating network of the organic polymer and an inorganic glass-like material. researchgate.net

Strategies for Controlling Polymer Architecture and Crosslinking

Controlling the architecture of poly(dibromophosphazene) and its derivatives is crucial for tailoring their macroscopic properties. While linear polymers are the most common, other architectures such as branched, star, and dendritic structures can be synthesized, often through controlled polymerization techniques.

Crosslinking of polyphosphazene chains is a key strategy to convert them from soluble gums or thermoplastics into insoluble, elastomeric, or thermoset materials. diva-portal.org Several methods can be employed for crosslinking:

Radiation-induced crosslinking: High-energy radiation, such as gamma rays, can induce the formation of radicals on the organic side groups, which then combine to form crosslinks between the polymer chains. diva-portal.org The inorganic phosphazene backbone is generally stable to this type of radiation.

Chemical crosslinking via reactive side groups: Introducing side groups with specific reactivity, such as allyl or vinyl groups, allows for subsequent crosslinking through radical polymerization or other chemical reactions. diva-portal.org For example, peroxide initiators can be used to induce the coupling of allyl groups.

Ionic crosslinking: For polyphosphazenes functionalized with ionic side groups, crosslinking can be achieved through the introduction of multivalent counter-ions that bridge the polymer chains. slideshare.net

The degree of crosslinking can be controlled by factors such as the radiation dose or the concentration of the crosslinking agent, allowing for fine-tuning of the material's mechanical properties. diva-portal.org

| Strategy | Description | Effect on Polymer Properties |

| Radiation-induced crosslinking | Use of high-energy radiation to form radicals on side groups, leading to inter-chain bonds. | Formation of hydrogels, elastomers. slideshare.netdiva-portal.org |

| Chemical crosslinking | Incorporation of reactive side groups (e.g., allyl) followed by a chemical reaction to form crosslinks. | Creation of thermoset materials with improved mechanical strength. diva-portal.org |

| Ionic crosslinking | Use of multivalent ions to bridge chains with ionic side groups. | Formation of ionically crosslinked networks, often responsive to changes in ion concentration. slideshare.net |

This table outlines various strategies for controlling the architecture and crosslinking of polyphosphazenes.

Vii. Theoretical and Computational Chemistry Studies of Bromophosphonitriles

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and nature of chemical bonding in bromophosphonitriles. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) have been employed to investigate these compounds, with a particular focus on the cyclic trimer, hexabromocyclotriphosphazene (B77441) ((PNBr₂)₃). lifescienceglobal.comresearchgate.net

These calculations reveal key structural parameters. For instance, DFT calculations using the B3LYP and B3PW91 functionals have been utilized to determine the geometry of (PNBr₂)₃. researchgate.net A significant finding from these studies is the near-equal P-N bond lengths within the phosphazene ring, which suggests a degree of electron delocalization and aromatic character. researchgate.net The planarity of the (NPX₂)₃ ring (where X = H, F, Cl, Br) is also a subject of these computational studies. researchgate.net

The nature of the bonding is further elucidated by analyzing the influence of the bromine substituents on the P-N backbone. As the electronegativity of the substituent on the phosphorus atom changes, so do the P-N bond lengths. lifescienceglobal.comresearchgate.net For the series (PNX₂)₃, calculations have shown that the P-N bond length decreases as the electronegativity of the halogen substituent increases. lifescienceglobal.comresearchgate.net

Table 1: Calculated Structural Parameters for Hexabromocyclotriphosphazene ((PNBr₂)₃)

| Parameter | HF | B3LYP | B3PW91 | Experimental (X-ray) |

|---|---|---|---|---|

| P-N Bond Length (Å) | 1.594 | 1.629 | 1.615 | ~1.58 |

| P-Br Bond Length (Å) | - | - | - | ~2.17 |

| ∠PNP (°) | - | - | - | ~121 |

| ∠NPN (°) | - | - | - | ~118 |

Note: The calculated values are from various studies and basis sets and are presented for comparative purposes. Experimental values can vary due to crystal packing effects. lifescienceglobal.comresearchgate.net

The analysis of the electronic structure also involves examining the frontier molecular orbitals (HOMO and LUMO) to understand the reactivity and electronic properties of these molecules. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the chemical stability and reactivity of the compound.

Molecular Dynamics Simulations of Reactive Intermediates and Pathways

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecular systems, including conformational changes, diffusion, and reaction dynamics. sci-hub.selibretexts.org For bromophosphonitriles, MD simulations could be employed to investigate the dynamics of the phosphazene ring, the motion of the bromine substituents, and the interactions between molecules in the condensed phase.

While specific MD simulation studies on bromophosphonitrile reactive intermediates are not widely reported in the literature, the methodology is well-suited for such investigations. Reactive force fields (like ReaxFF) or ab initio molecular dynamics (AIMD) could be used to model chemical reactions, such as thermal decomposition or substitution reactions. arxiv.org These simulations can trace the pathways of reactions, identify transient intermediates, and calculate reaction barriers, providing a detailed picture of the reaction mechanism at the atomic level. libretexts.org

For example, an AIMD simulation could be initiated from a high-energy state of a this compound molecule to observe its decomposition pathways. By analyzing the trajectory of the atoms over time, one could identify the sequence of bond-breaking and bond-forming events, leading to the formation of various products. This would be particularly valuable for understanding the flame-retardant properties of brominated phosphazenes, as it could reveal the chemical species involved in the gas-phase and condensed-phase flame inhibition cycles.

Computational Modeling of Spectroscopic Data and Isomer Energies

Computational modeling is an indispensable tool for interpreting experimental spectra and for predicting the spectroscopic properties of different isomers. light-am.commdpi.com For bromophosphonitriles, theoretical calculations of vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra can aid in the structural characterization and identification of these compounds.

Furthermore, computational methods can be used to calculate the relative energies of different isomers of bromophosphonitriles. For higher phosphazene oligomers, various structural isomers (e.g., cyclic vs. linear) and conformers can exist. Quantum chemical calculations can determine the relative thermodynamic stabilities of these isomers by computing their total electronic energies. This information is crucial for understanding which isomers are likely to be observed experimentally under different conditions. The accuracy of these calculations is highly dependent on the level of theory and the basis set employed. rutgers.edu

Thermochemical Analysis of Gas-Phase Equilibria Involving Bromophosphonitriles

Thermochemical analysis provides data on the stability and energy changes associated with chemical reactions. anl.gov For bromophosphonitriles, this includes determining key thermodynamic quantities such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). nist.govumich.edu This data is essential for predicting the feasibility and direction of chemical reactions and for understanding the behavior of these compounds at different temperatures.

Gas-phase equilibria involving bromophosphonitriles are of particular interest, for example, in the context of their synthesis and decomposition. research-solution.comlibretexts.org The equilibrium constant (K) for a reaction can be calculated from the standard Gibbs free energies of the reactants and products. temple.edu

Example of a Gas-Phase Equilibrium:

(PNCl₂)₃(g) + 6 HBr(g) ⇌ (PNBr₂)₃(g) + 6 HCl(g)

Computational methods can be used to estimate the thermochemical properties of the species involved in such equilibria. iaea.org By calculating the electronic energies and vibrational frequencies, it is possible to determine the partition functions and subsequently the thermodynamic functions of the molecules. temple.edu This allows for the theoretical prediction of equilibrium constants at various temperatures.

While comprehensive experimental thermochemical data for bromophosphonitriles is scarce, computational chemistry offers a viable route to obtain reliable estimates. anl.gov These theoretical values are critical for chemical process modeling and for understanding the high-temperature chemistry of these compounds, such as in flame retardancy applications. The behavior of bromophosphonitriles upon electron impact in mass spectrometry studies also provides insights into their gas-phase fragmentation and the relative stability of the resulting cyclic PnNn systems. researchgate.net

Viii. Chemical Roles in Specific System Applications

Mechanistic Contributions to Tungsten-Halogen Lamp Chemistry

In the demanding environment of a tungsten-halogen lamp, bromophosphonitrile plays a pivotal role in sustaining the regenerative halogen cycle. This cycle is essential for preventing the blackening of the lamp envelope and for extending the operational life of the tungsten filament. The use of this compound offers distinct advantages over introducing elemental bromine or hydrogen-containing bromine compounds.

The fundamental principle of a tungsten-halogen lamp is a chemical transport cycle that redeposits evaporated tungsten back onto the filament. theiet.orgtheiet.orged.ac.uk Tungsten atoms that evaporate from the hot filament would otherwise deposit on the cooler bulb wall, causing it to darken and reducing the lamp's efficiency and lifespan. theiet.orged.ac.uk When a halogen is present, it reacts with the evaporated tungsten to form tungsten halide molecules in the cooler regions of the lamp. theiet.org These molecules are then transported back towards the hot filament, where they dissociate, returning tungsten to the filament and releasing the halogen to continue the cycle. theiet.orged.ac.uk

This compound is utilized as a sophisticated source of bromine for this cycle. theiet.orggoogle.com A key challenge in linear tungsten-halogen lamps is the separation of the halogen gas due to thermal diffusion, which can lead to an uneven distribution of the halogen and result in bulb blackening in halogen-deficient areas. theiet.orggoogle.com The use of this compound in conjunction with an inert gas like xenon helps to mitigate this issue. theiet.org The similar molecular weights of bromine and xenon lead to a low thermal diffusion factor, ensuring a more uniform distribution of bromine throughout the lamp envelope. theiet.org The phosphorus component of the molecule also plays a crucial role by controlling the amount of free halogen, preventing the corrosive effects of excess bromine on the tungsten filament and supports, especially at the cooler ends of the lamp. google.com This control allows for the development of "universal-burning" lamps that can operate at any angle without significant halogen separation. google.comtheiet.org

Table 1: Application of this compound in Tungsten-Halogen Lamps This interactive table summarizes examples of lamp configurations using this compound.

| Lamp Power/Type | Gas Fill | This compound Amount | Designed Lamp Life | Reference |

|---|---|---|---|---|

| Universal Burning Linear Lamp | 2 atm Xenon | 90 µg | 2000 hours | google.com |

| Universal Burning Linear Lamp | 2.5 atm Krypton | 50 µg | 15 hours | google.com |

| PAR64 Reflector Lamp | Krypton + Hydrogen | Not specified | 300 hours | lamptech.co.uk |

The effectiveness of this compound as a halogen carrier is rooted in its thermal dissociation behavior. In the high-temperature region surrounding the tungsten filament, the complex this compound molecule dissociates, releasing molecular bromine directly where it is needed to react with evaporated tungsten. theiet.org This in-situ generation of bromine is a key advantage. In the cooler regions of the lamp, the equilibrium shifts, and the compound can reform, effectively "soaking up" excess bromine and preventing it from attacking the cooler parts of the lamp assembly. theiet.org This dissociation and reformation process ensures that a consistent supply of bromine is available for the transport cycle without maintaining a high concentration of corrosive free bromine throughout the lamp.

The primary function of the halogen cycle, facilitated by this compound, is to ensure the cleanliness of the lamp envelope, which in turn allows for a smaller bulb size and higher internal gas pressure. theiet.org This higher pressure suppresses the rate of tungsten evaporation from the filament, thereby extending its life. theiet.org The tungsten halides formed, such as tungsten bromide, dissociate at temperatures well below the filament's operating temperature. theiet.org This means that the tungsten is returned to the filament, but not necessarily to the specific "hot spots" from which it evaporated. theiet.org Therefore, while the cycle is exceptionally effective at cleaning the bulb wall and recirculating tungsten, it does not inherently prevent the ultimate failure of the filament due to the development of hot spots. theiet.org The process is a transport and redeposition mechanism rather than a true "self-healing" of the filament. theiet.orgtheiet.org

Precursor Chemistry in Advanced Synthetic Pathways

The application of this compound as a precursor in advanced synthetic pathways is primarily an extension of its role within the tungsten-halogen lamp system. A chemical precursor is a compound that participates in a chemical reaction that produces another compound. In this context, this compound serves as a stable, solid-state precursor for the controlled, in-situ release of bromine gas under specific thermal conditions.

The use of solid precursors for generating reactive chemical species is a significant strategy in materials synthesis. nih.gov This approach can offer advantages in handling, storage, and controlled dosing compared to using the reactive species in their pure, often gaseous or volatile, state. The challenge of accurately controlling the small quantities of elemental bromine or chlorine required in a lamp, where an excess can be highly corrosive and a deficiency leads to blackening, is a primary driver for using a precursor compound. google.com this compound provides a solution by containing the reactive halogen within a more stable molecular structure at ambient temperatures, only to release it under the high-temperature operating conditions of the lamp. theiet.org While its use as a precursor for the synthesis of other advanced materials like polymers or ceramics is not extensively documented in the provided sources, its function within the lamp serves as a clear example of precursor chemistry in a highly specialized application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bromophosphonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with literature review to identify common routes (e.g., phosphorylation of nitriles with bromine sources). Optimize parameters (temperature, solvent, stoichiometry) using design-of-experiments (DoE) approaches. Monitor reaction progress via <sup>31</sup>P NMR or IR spectroscopy to track intermediate formation . Purity assessment via elemental analysis or HPLC is critical for reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Answer : Prioritize multi-technique validation:

- <sup>31</sup>P NMR : Detects phosphorus environment shifts (δ ~0–50 ppm for phosphonitriles) .

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and P-Br bonds (~500–600 cm⁻¹) .

- X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .

- Table 1 summarizes key techniques:

| Technique | Key Peaks/Features | Limitations |

|---|---|---|

| <sup>31</sup>P NMR | Phosphorus chemical shifts | Insensitive to non-P nuclei |

| IR | Functional group identification | Overlap in complex mixtures |

| XRD | Atomic-level resolution | Requires single crystals |

Q. How can researchers ensure the stability of this compound during storage and handling?

- Answer : Conduct accelerated stability studies under varied conditions (humidity, temperature, light). Use TGA/DSC to assess thermal degradation thresholds. Store in inert atmospheres (argon) with desiccants. Monitor purity via periodic HPLC or <sup>31</sup>P NMR .

Advanced Research Questions

Q. How should researchers address contradictions in reported reactivity data for this compound (e.g., divergent nucleophilic substitution outcomes)?

- Answer : Replicate conflicting studies under controlled conditions. Variables to standardize:

- Purity : Confirm via elemental analysis; trace moisture or halide impurities may alter reactivity .

- Solvent Effects : Test in aprotic (e.g., THF) vs. protic media.

- Kinetic Analysis : Use stopped-flow techniques to compare reaction rates. Cross-validate with computational models (DFT) to identify transition-state differences .

Q. What experimental design strategies are recommended for studying this compound’s coordination chemistry with transition metals?

- Answer :

- Ligand Screening : Test diverse metals (e.g., Pd, Cu) under inert conditions.

- Spectroscopic Probes : Use XAS (X-ray absorption spectroscopy) to assess metal-ligand bonding.

- Stoichiometric Control : Vary molar ratios (1:1 to 1:3 ligand:metal) to isolate intermediates.

- Reference crystallographic databases (CCDC) to compare bond metrics with known complexes .

Q. How can researchers resolve discrepancies in this compound’s spectroscopic data across studies (e.g., IR peak shifts)?

- Answer :

- Sample Preparation : Ensure consistent drying (Schlenk techniques) to eliminate solvent/water interference .

- Instrument Calibration : Validate spectrometers with standard references (e.g., polystyrene for IR).

- Isotopic Labeling : Use deuterated analogs to assign ambiguous peaks .

Q. What methodologies are suitable for probing this compound’s hydrolytic degradation pathways?

- Answer :

- Kinetic Profiling : Conduct pH-dependent hydrolysis (e.g., buffer solutions from pH 2–12) with LC-MS monitoring.

- Isotope Tracing : Introduce <sup>18</sup>O-labeled H2O to track oxygen incorporation in products.

- Computational Modeling : Map reaction pathways using Gaussian or ORCA software to identify transition states .

Methodological Best Practices

- Data Validation : Cross-check results with orthogonal techniques (e.g., NMR + XRD) to minimize artifacts .

- Ethical Reporting : Disclose synthetic yields, byproducts, and failed attempts to aid reproducibility .

- Contradiction Analysis : Apply root-cause frameworks (e.g., Fishbone diagrams) to isolate variables in conflicting data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.